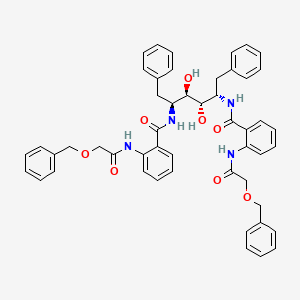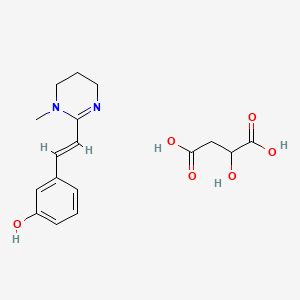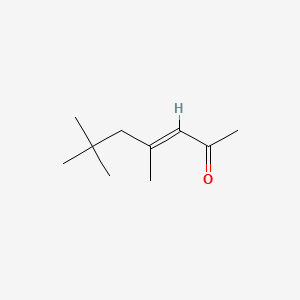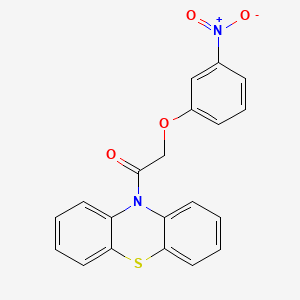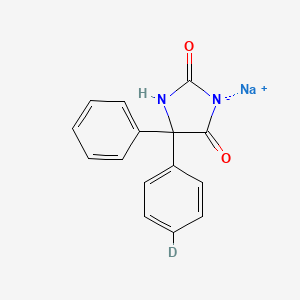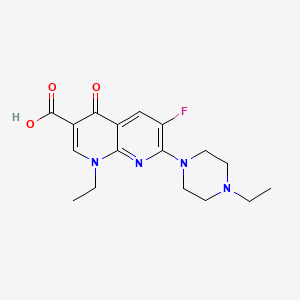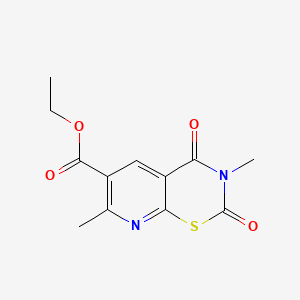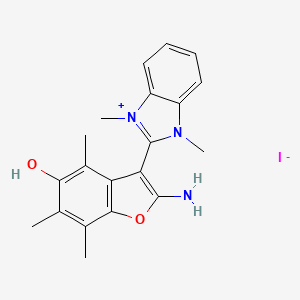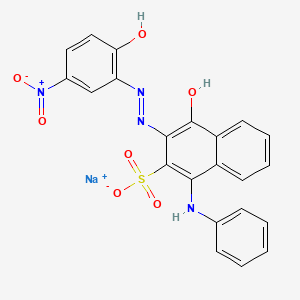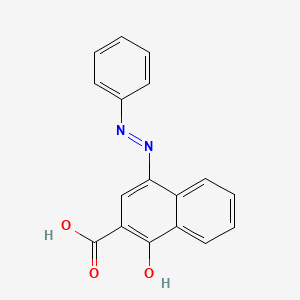
1-Hydroxy-4-(phenylazo)-2-naphthalenecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hydroxy-4-(phenylazo)-2-naphthalenecarboxylic acid is an organic compound known for its vibrant color and its use as a dye. It belongs to the class of azo compounds, which are characterized by the presence of a nitrogen-nitrogen double bond (N=N) connecting two aromatic rings. This compound is particularly significant in the field of analytical chemistry due to its ability to form complexes with metal ions, making it useful as an indicator in various titration processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Hydroxy-4-(phenylazo)-2-naphthalenecarboxylic acid typically involves the diazotization of aniline followed by coupling with 1-hydroxy-2-naphthoic acid. The reaction conditions generally include:
Diazotization: Aniline is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures to form the diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with 1-hydroxy-2-naphthoic acid in an alkaline medium to form the azo compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Processing: Depending on the scale, the reactions can be carried out in batch reactors or continuous flow systems.
Purification: The crude product is purified through recrystallization or other suitable methods to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
1-Hydroxy-4-(phenylazo)-2-naphthalenecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or hydrogen peroxide.
Reducing Agents: Sodium dithionite or zinc in acidic conditions.
Substitution Reactions: Typically involve reagents like halogens or nitrating agents under controlled conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding aromatic amines.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
1-Hydroxy-4-(phenylazo)-2-naphthalenecarboxylic acid has a wide range of applications in scientific research:
Analytical Chemistry: Used as an indicator in complexometric titrations due to its ability to form stable complexes with metal ions.
Biological Studies: Employed in staining techniques for microscopy.
Industrial Applications: Utilized as a dye in textile and leather industries.
Environmental Chemistry: Used in the detection and quantification of metal ions in environmental samples.
Mechanism of Action
The mechanism by which 1-Hydroxy-4-(phenylazo)-2-naphthalenecarboxylic acid exerts its effects primarily involves its ability to form complexes with metal ions. The azo group (N=N) and the hydroxyl group (-OH) on the naphthalene ring act as coordination sites for metal ions, leading to the formation of colored complexes. These complexes are often used as indicators in titrations, where the color change signifies the endpoint of the reaction.
Comparison with Similar Compounds
Similar Compounds
1-Hydroxy-2-naphthoic acid: Similar in structure but lacks the azo group.
4-Hydroxy-1-naphthaldehyde: Contains a hydroxyl group and an aldehyde group on the naphthalene ring.
Phenyl 1-hydroxy-4-phenylazo-2-naphthoate: A derivative with a phenyl ester group.
Uniqueness
1-Hydroxy-4-(phenylazo)-2-naphthalenecarboxylic acid is unique due to its azo group, which imparts distinct color properties and its ability to form stable complexes with metal ions. This makes it particularly useful in analytical applications where colorimetric detection is required.
Properties
CAS No. |
4870-50-2 |
|---|---|
Molecular Formula |
C17H12N2O3 |
Molecular Weight |
292.29 g/mol |
IUPAC Name |
1-hydroxy-4-phenyldiazenylnaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C17H12N2O3/c20-16-13-9-5-4-8-12(13)15(10-14(16)17(21)22)19-18-11-6-2-1-3-7-11/h1-10,20H,(H,21,22) |
InChI Key |
PDEMQBMBSZXGFU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC(=C(C3=CC=CC=C32)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-amino-5-[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylamino]pentanoic acid](/img/structure/B12696018.png)

